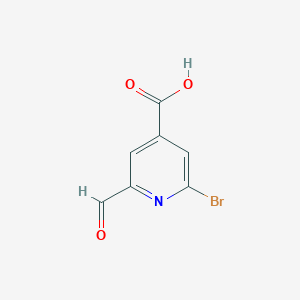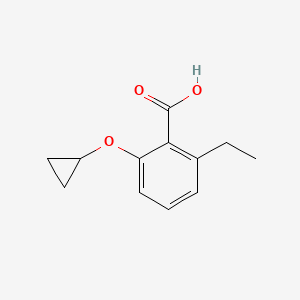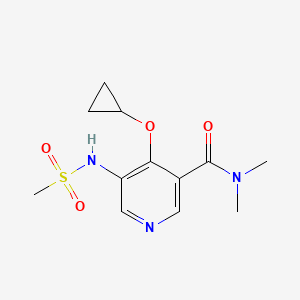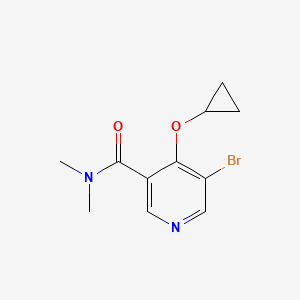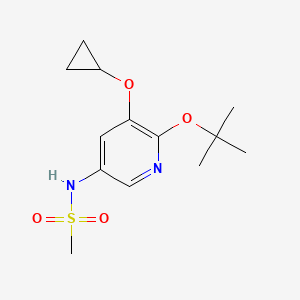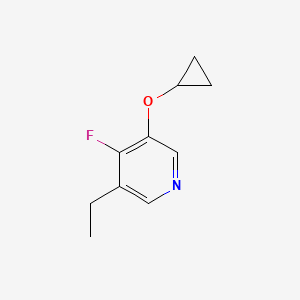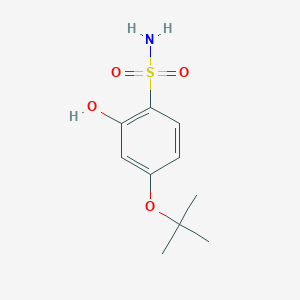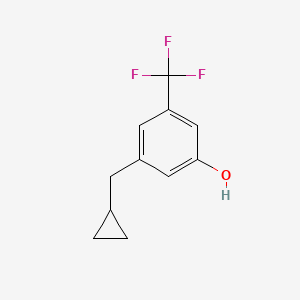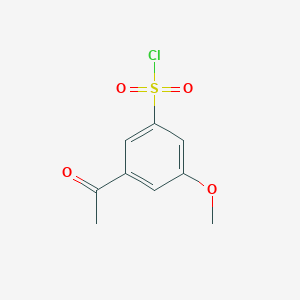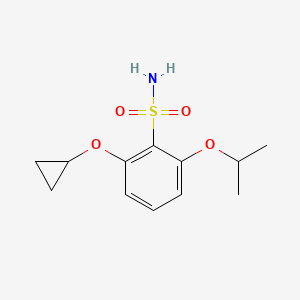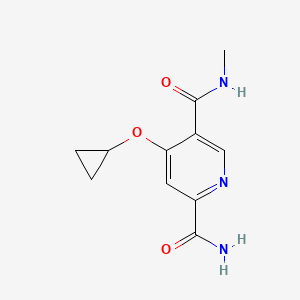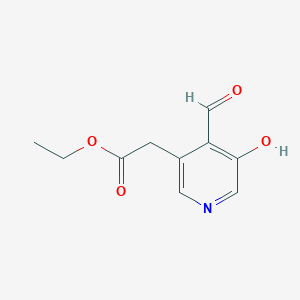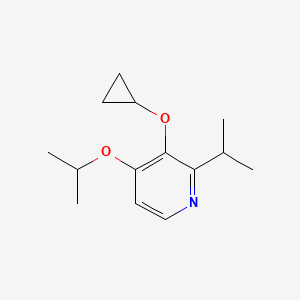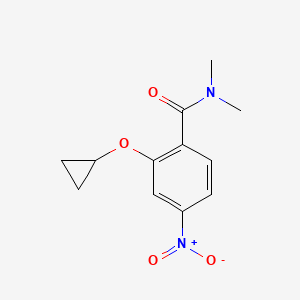
2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide is an organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.253 g/mol . This compound is characterized by its cyclopropoxy group attached to a benzamide core, which is further substituted with dimethylamino and nitro groups. It is primarily used in research and development settings.
準備方法
The synthesis of 2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-nitrobenzoyl chloride and N,N-dimethylcyclopropylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The reagents are mixed in a suitable solvent like dichloromethane or tetrahydrofuran.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The cyclopropoxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed depend on the specific reaction conditions but can include various substituted benzamides and cyclopropyl derivatives
科学的研究の応用
2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
作用機序
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction.
Effects: The exact effects depend on the specific biological context but can include inhibition of enzyme activity or alteration of receptor function
類似化合物との比較
2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide can be compared with other similar compounds:
Benzenamine, N,N-dimethyl-4-nitro-: This compound has a similar structure but lacks the cyclopropoxy group, which may result in different chemical and biological properties.
N,N-Dimethyl-4-nitrobenzamide: This compound is similar but does not have the cyclopropoxy substitution, affecting its reactivity and applications.
特性
分子式 |
C12H14N2O4 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
2-cyclopropyloxy-N,N-dimethyl-4-nitrobenzamide |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)12(15)10-6-3-8(14(16)17)7-11(10)18-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChIキー |
XACMUAAGMKBBEN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


